2,6-Dichloroimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTQWRHXALXHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472124 | |
| Record name | 2,6-Dichloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112581-60-9 | |
| Record name | 2,6-Dichloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,6 Dichloroimidazo 1,2 a Pyridine and Its Derivatives
Classical and Contemporary Approaches to the Imidazo[1,2-A]pyridine (B132010) Core Synthesis
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly, with numerous methods being developed to improve efficiency, yield, and environmental friendliness. These approaches are crucial for accessing a wide array of substituted imidazo[1,2-a]pyridines, including the 2,6-dichloro derivative.
Condensation Reactions Involving 2-Aminopyridines and α-Halocarbonyl Compounds
A foundational and widely utilized method for constructing the imidazo[1,2-a]pyridine skeleton involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. acs.org This reaction, often referred to as the Tschitschibabin reaction, proceeds through the initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine (B139424) by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. acs.orgbio-conferences.org
A notable example is the reaction of 2-aminopyridine with α-bromoacetophenone. acs.org In recent years, catalyst-free versions of this reaction have been developed using various eco-friendly techniques. For instance, reactions can be performed at room temperature in a high-boiling solvent like dimethylformamide (DMF) with potassium carbonate as the base. acs.org Dong-Jian Zhu and colleagues have reported a method for synthesizing imidazo[1,2-a]pyridines by reacting 2-aminopyridines with α-bromo/chloroketones at 60°C without the need for a catalyst or solvent. bio-conferences.org The key step in this process is the nucleophilic substitution of the halide by the pyridine nitrogen of 2-aminopyridine. bio-conferences.org
| Reactants | Conditions | Product | Yield | Reference |
| 2-Aminopyridine, α-bromoacetophenone | K2CO3, DMF, room temperature | 2-Phenylimidazo[1,2-a]pyridine | - | acs.org |
| 2-Aminopyridine, α-bromo/chloroketones | 60°C, no catalyst, no solvent | Imidazo[1,2-a]pyridines | - | bio-conferences.org |
Multicomponent Reaction Strategies for Imidazo[1,2-A]pyridine Formation
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single step. rsc.org The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example of an isocyanide-based MCR used to synthesize imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.orgmdpi.com This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. mdpi.comresearchgate.net
Variations of the GBBR have been developed to introduce diverse functionalities. For example, using 2-azidobenzaldehyde (B97285) as the aldehyde component allows for the synthesis of imidazo[1,2-a]pyridines functionalized with azides, which can serve as platforms for further chemical transformations. mdpi.com Another approach involves a three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper. bio-conferences.org Furthermore, scandium triflate has been used to catalyze the three-component condensation of 2-aminopyridine, an aldehyde, and an isonitrile to produce 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.org
| Reaction Type | Reactants | Catalyst | Product | Reference |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acid | Imidazo[1,2-a]pyridines | mdpi.comresearchgate.net |
| Three-component coupling | 2-Aminopyridine, Aldehyde, Terminal alkyne | Copper | Imidazo[1,2-a]pyridine derivatives | bio-conferences.org |
| Three-component condensation | 2-Aminopyridine, Aldehyde, Isonitrile | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridine derivatives | bio-conferences.org |
Oxidative Cyclization and Aerobic Dehydrogenative Coupling Protocols
Oxidative cyclization and aerobic dehydrogenative coupling represent modern and environmentally attractive methods for imidazo[1,2-a]pyridine synthesis. These reactions often utilize molecular oxygen or other mild oxidants, minimizing the formation of stoichiometric waste.
A copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an efficient and rapid route to imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov This method uses CuI as a catalyst and air as the oxidant, with the addition of Li2CO3 significantly improving the yield. organic-chemistry.org The reaction is notable for its atom economy and the generation of environmentally benign byproducts, acetic acid and water. organic-chemistry.org
Another approach involves a dual catalytic system of flavin and iodine for the aerobic oxidative C-N bond formation in the synthesis of imidazo[1,2-a]pyridines. acs.orgnih.gov This system can also be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. acs.orgnih.gov
| Reactants | Catalyst/Oxidant | Key Features | Product | Reference |
| Pyridines, Ketone oxime esters | CuI / Air | Rapid, atom-economical, green byproducts | Imidazo[1,2-a]pyridines | organic-chemistry.orgnih.gov |
| Aminopyridines, Ketones | Flavin-Iodine / Air | Coupled organocatalysis, one-pot potential | Imidazo[1,2-a]pyridines | acs.orgnih.gov |
Transition Metal-Catalyzed and Metal-Free Synthetic Innovations
Both transition-metal-catalyzed and metal-free synthetic strategies have significantly advanced the synthesis of the imidazo[1,2-a]pyridine core.
Transition Metal-Catalyzed Syntheses: Palladium-catalyzed reactions have been employed for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines through a one-pot, three-component reaction under microwave irradiation. organic-chemistry.org Copper catalysis is also prevalent, with CuI being used in the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org Furthermore, gold catalysis, specifically with PicAuCl2, has been utilized for the synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes in a mild, atom-economical process. nih.gov
Metal-Free Syntheses: The development of metal-free synthetic routes is driven by the desire to reduce cost and metal contamination in the final products. acs.org A notable metal-free approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which proceeds rapidly in water at ambient temperature to give quantitative yields of imidazo[1,2-a]pyridines. rsc.orgallfordrugs.com Electrochemical methods also offer a green and efficient metal-free alternative for C-H functionalization, such as the C3-sulfonylation of imidazo[1,2-a]pyridines. rsc.org
| Approach | Catalyst/Reagents | Key Features | Product | Reference |
| Transition Metal-Catalyzed | Pd(OAc)2 | Microwave-assisted, three-component | 2,3-Diarylimidazo[1,2-a]pyridines | organic-chemistry.org |
| Transition Metal-Catalyzed | PicAuCl2 | Mild, atom-economical | Imidazo[1,2-a]pyridines | nih.gov |
| Metal-Free | NaOH | Aqueous, ambient temperature, rapid | Imidazo[1,2-a]pyridines | rsc.orgallfordrugs.com |
| Metal-Free | Electrochemical | Green, efficient C-H functionalization | 3-(Arylsulfonyl)imidazo[1,2-a]pyridines | rsc.org |
Microwave-Assisted and Environmentally Benign Synthesis Approaches
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of imidazo[1,2-a]pyridines. For example, the Groebke–Blackburn–Bienaymé reaction can be efficiently carried out under microwave irradiation to produce imidazo[1,2-a]pyridine-chromone hybrids. sciforum.net Microwave irradiation has also been used for the rapid, solvent-free synthesis of highly substituted imidazo[1,2-a]pyridines from aminopyridines and α-bromo-β-keto esters. organic-chemistry.org
Environmentally benign or "green" synthesis approaches focus on minimizing the environmental impact of chemical processes. ccspublishing.org.cn This includes the use of water as a solvent, catalyst-free conditions, and energy-efficient methods like ultrasound irradiation. thieme-connect.com An ultrasound-assisted, metal-free synthesis of imidazo[1,2-a]pyridines has been developed using a KI/tert-butyl hydroperoxide system in water. thieme-connect.com
| Technique | Reaction | Conditions | Advantages | Reference |
| Microwave-Assisted | Groebke–Blackburn–Bienaymé | NH4Cl catalyst, EtOH | Rapid, eco-friendly | sciforum.net |
| Microwave-Assisted | Condensation | Solvent-free | High yields, short reaction times (<2 min) | organic-chemistry.org |
| Ultrasound-Assisted | C-H Functionalization | KI/TBHP, water | Metal-free, green solvent, mild conditions | thieme-connect.com |
Biomass-Derived Precursors in Imidazo[1,2-A]pyridine Synthesis (e.g., Lignin (B12514952) β-O-4 Segments)
The utilization of renewable biomass as a feedstock for the synthesis of valuable chemicals is a key aspect of sustainable chemistry. Lignin, an abundant and complex aromatic polymer, is a promising renewable source for aromatic compounds. semanticscholar.orgnih.gov
A one-pot strategy has been developed for the transformation of lignin β-O-4 model compounds into imidazo[1,2-a]pyridines with yields of up to 95%. semanticscholar.orgnih.gov This process involves the cleavage of C-O bonds, sp3 C-H bond oxidative activation, and intramolecular dehydrative coupling, using 2-aminopyridine as the nitrogen source. semanticscholar.orgnih.gov This innovative approach allows for the synthesis of functionalized imidazo[1,2-a]pyridines from a renewable resource, demonstrating the potential of lignin valorization in pharmaceutical synthesis. semanticscholar.orgnih.gov This method has been successfully applied to both lignin model compounds and a β-O-4 polymer, highlighting its potential for practical application. semanticscholar.orgresearchgate.net
| Precursor | Reaction Strategy | Key Transformations | Product | Reference |
| Lignin β-O-4 model compounds | One-pot, two-step | C-O bond cleavage, sp3 C-H activation, cyclization | Imidazo[1,2-a]pyridines | semanticscholar.orgnih.gov |
| Lignin β-O-4 polymer | One-pot conversion | Depolymerization, cyclization | Imidazo[1,2-a]pyridine derivatives | semanticscholar.orgresearchgate.net |
Regioselective Functionalization and Derivatization of 2,6-Dichloroimidazo[1,2-A]pyridine
The strategic modification of the this compound core is essential for developing new therapeutic agents and functional materials. The presence of two chlorine atoms and several C-H bonds offers multiple sites for functionalization, making regioselectivity a key challenge. This section details advanced methods for the controlled derivatization of this scaffold.
Direct C-H functionalization is an efficient and environmentally friendly approach to modify heterocyclic compounds by avoiding pre-functionalization steps. For the imidazo[1,2-a]pyridine system, these reactions predominantly occur at the C-3 and C-5 positions.
Palladium-catalyzed C-H arylation is a prominent strategy for introducing aryl groups. dntb.gov.ua The regioselectivity of this reaction can be controlled to favor the C-3 position. dntb.gov.ua For instance, palladium-catalyzed reactions of imidazo[1,2-a]pyridines with aryl halides can achieve C-3 arylation. dntb.gov.uanih.gov Visible light-induced methods have also been developed for the C-H functionalization of imidazo[1,2-a]pyridines, offering a greener alternative to traditional heavy metal catalysis. mdpi.com These photocatalytic reactions can be used for C-3 arylation and C-5 alkylation. mdpi.com
Copper-catalyzed reactions provide another avenue for C-H functionalization. A highly regioselective C-H/S-H cross-coupling of imidazo[1,2-a]pyridines with thiols using a copper catalyst and molecular oxygen as the oxidant yields C-3 sulfenylated products. rsc.org This method represents a straightforward process for forming C-S bonds. rsc.org
The chlorine atoms at the C-2 and C-6 positions of this compound can be utilized in cross-coupling reactions. To achieve regioselective functionalization, an additional halogen is often introduced at a more reactive position, typically C-3, via electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for sequential and site-specific modifications. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halo-imidazopyridine with an organoboron reagent, such as a boronic acid or ester, to form C-C bonds. libretexts.orgyoutube.com By carefully controlling the reaction conditions, selective coupling can be achieved at the more reactive C-3 position, leaving the chloro substituents at C-2 and C-6 untouched for subsequent reactions. nih.govmedjchem.com Microwave-assisted Suzuki-Miyaura coupling has been shown to be effective for the rapid synthesis of 3,6-disubstituted imidazo[1,2-a]pyridines. medjchem.com
Sonogashira Coupling: This reaction introduces alkyne moieties, which are valuable synthetic intermediates. semanticscholar.org It involves the coupling of a terminal alkyne with a halo-imidazopyridine, catalyzed by palladium and a copper(I) co-catalyst. semanticscholar.orgscribd.com Similar to the Suzuki coupling, regioselectivity can be controlled by the choice of catalyst and reaction conditions, allowing for the selective functionalization of polyhalogenated imidazo[1,2-a]pyridines. rsc.orgresearchgate.net For instance, the choice of phosphine (B1218219) ligand in the palladium catalyst can direct the Sonogashira coupling to either the C2 or C8 position in diiodopurines, a related heterocyclic system. rsc.org
Table 1: Regioselective Cross-Coupling Reactions of Halogenated Imidazo[1,2-a]pyridines
| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | 3-Bromo-2,6-dichloroimidazo[1,2-a]pyridine | Arylboronic Acid | Pd(0) catalyst, Base | 3-Aryl-2,6-dichloroimidazo[1,2-a]pyridine |
| Sonogashira | 3-Iodo-2,6-dichloroimidazo[1,2-a]pyridine | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt, Base | 3-Alkynyl-2,6-dichloroimidazo[1,2-a]pyridine |
Imidazo[1,2-a]pyridine-based nucleoside analogues are of interest for their potential therapeutic applications. nih.gov The synthesis of these compounds typically involves the glycosylation of a functionalized imidazo[1,2-a]pyridine core. nih.govnih.gov
A key method for this transformation is the Vorbrüggen glycosylation, where a silylated heterocycle reacts with an activated sugar derivative. The regioselectivity of this reaction is crucial, with the N-1 position of the imidazo[1,2-a]pyridine ring being the preferred site for glycosidic bond formation. The choice of Lewis acid catalyst and solvent influences the stereochemical outcome.
For example, the synthesis of maribavir (B1676074) analogues, which are based on the imidazo[4,5-b]pyridine scaffold, involves the direct glycosylation of the substituted heterocycle. nih.gov In other systems, a nitro group at the C-3 position can act as an activating group for glycosylation and can be subsequently modified.
Combining the this compound scaffold with other heterocyclic rings can lead to hybrid molecules with novel properties. nih.gov
Imidazopyridinyl-Thiazole Hybrids: These can be synthesized from a 3-acetyl-imidazopyridine precursor. researchgate.nettandfonline.com For instance, treatment of 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine with thiosemicarbazide (B42300), followed by cyclization with reagents like ethyl bromoacetate (B1195939) or phenacyl chloride, yields various imidazopyridinyl-thiazole hybrids. researchgate.nettandfonline.com Another approach involves the reaction of imidazopyridine-3-carbaldehyde with thiosemicarbazide and subsequent cyclization with substituted phenacyl bromides. nih.gov
Imidazopyridinyl-Pyrazole Hybrids: The construction of these hybrids can also start from a 3-acetyl-imidazopyridine derivative. researchgate.nettandfonline.com Reaction with dimethylformamide-dimethylacetal (DMF-DMA) followed by treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of the pyrazole (B372694) ring attached to the imidazopyridine core. researchgate.nettandfonline.com One-pot, three-component tandem reactions have also been developed for the synthesis of pyrazole-imidazo[1,2-a]pyridine conjugates. nih.gov
Reaction Mechanisms and Mechanistic Elucidation in the Synthesis of 2,6 Dichloroimidazo 1,2 a Pyridine
Investigation of Cyclization Pathways and Intermediate Formation
The most common and classical approach to the synthesis of the imidazo[1,2-a]pyridine (B132010) core involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. bio-conferences.org For the synthesis of 2,6-dichloroimidazo[1,2-a]pyridine, the logical starting material is 2-amino-5-chloropyridine (B124133).
The generally accepted mechanism for this cyclization proceeds through several key steps:
N-Alkylation: The initial step is the nucleophilic attack of the endocyclic nitrogen atom of the 2-amino-5-chloropyridine on the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of a quaternary ammonium (B1175870) salt intermediate. The pivotal role of the pyridine (B92270) nitrogen in this initial substitution has been well-established. bio-conferences.org
Intramolecular Cyclization: Following N-alkylation, an intramolecular cyclization occurs. The exocyclic amino group attacks the carbonyl carbon, leading to the formation of a five-membered ring and a hydroxyl-containing intermediate.
Dehydration: The final step involves the dehydration of the cyclic intermediate, which aromatizes to yield the stable imidazo[1,2-a]pyridine ring system.
A plausible reaction pathway for the synthesis of a precursor to this compound, specifically 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, involves the condensation of 5-chloro-2-aminopyridine with 1,2-dichloroacetaldehyde. researchgate.net This synthesis follows the classical scheme of cyclocondensation to construct the imidazopyridine core. researchgate.net
Further investigations into the cyclization of 2-aminopyridine derivatives have explored various reaction conditions. For instance, the cyclization of substituted ethyl 2-pyridylaminomethylenemalonates provides a route to related structures. acs.org Spectroscopic analysis, particularly FTIR, has been instrumental in confirming the cyclization process by observing the disappearance of N-H stretching bonds of the primary amide and the appearance of C-N stretching bands characteristic of the imidazole (B134444) ring. nih.gov
Role of Catalytic Systems in Directing Reaction Selectivity and Efficiency
While many syntheses of imidazo[1,2-a]pyridines can proceed without a catalyst, the use of catalytic systems can significantly enhance reaction rates, yields, and selectivity. Both metal-based and metal-free catalysts have been employed in the synthesis of the broader class of imidazo[1,2-a]pyridines, and these principles can be extended to the synthesis of the 2,6-dichloro derivative.
Metal-Based Catalysts:
Copper catalysts, in particular, have been extensively studied for the synthesis of imidazo[1,2-a]pyridines. Copper(I) salts, such as CuI and CuBr, have been shown to be effective in catalyzing the aerobic oxidative synthesis of these compounds from 2-aminopyridines and various carbonyl compounds, including ketones and nitroolefins. organic-chemistry.orgorganic-chemistry.org A plausible mechanism for the copper-catalyzed reaction with nitroolefins involves a Michael addition, followed by the formation of a radical cation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition, with air serving as the oxidant. organic-chemistry.org In the context of A³-coupling reactions (aldehyde-alkyne-amine), a combination of CuSO₄ and sodium ascorbate (B8700270) generates a dynamic Cu(II)/Cu(I) catalytic system that facilitates a 5-exo-dig cycloisomerization. acs.org
The table below summarizes various catalytic systems used in the synthesis of imidazo[1,2-a]pyridine derivatives.
| Catalyst System | Reactants | Reaction Type | Reference |
| CuBr | 2-Aminopyridines, Nitroolefins | Oxidative Cyclization | organic-chemistry.org |
| CuSO₄/Sodium Ascorbate | 2-Aminopyridines, Aldehydes, Alkynes | A³-Coupling | acs.org |
| Iodine | 2-Aminopyridines, Aldehydes, Isocyanides | Three-Component Reaction | rsc.org |
| Chloramine-T | Imidazo[1,2-a]pyridines | C3-Chlorination | acs.org |
| Sodium Chlorite (B76162) (NaClO₂) | Imidazo[1,2-a]pyridines | C3-Chlorination | researchgate.net |
Metal-Free Catalysts:
Metal-free catalytic systems offer advantages in terms of cost-effectiveness and reduced environmental impact. Iodine has been demonstrated to be an effective catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides. rsc.org The proposed mechanism involves the initial formation of an iminium ion, followed by a [4+1] cycloaddition with the isocyanide and subsequent intramolecular cyclization. rsc.org
For the specific introduction of the second chlorine atom onto the 6-chloroimidazo[1,2-a]pyridine (B40424) core, regioselective chlorination methods are crucial. Chloramine-T has been identified as a highly efficient reagent for the C3-chlorination of imidazo[1,2-a]pyridines under solvent-free conditions. acs.org This method is noted for its high yields and tolerance of various functional groups, including a chloro-substituent at the 6-position. acs.org Similarly, sodium chlorite (NaClO₂) has been used as a halogen source for the C3-chlorination of imidazo[1,2-a]pyridines in the presence of an acid. researchgate.net
Mechanistic Studies of Oxidative Bond-Forming Processes
Oxidative cyclization represents a powerful and atom-economical strategy for the synthesis of imidazo[1,2-a]pyridines. These reactions often utilize molecular oxygen from the air as a clean and abundant oxidant.
One prominent example is the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with α,β-unsaturated ketones. The proposed mechanism for this transformation involves an initial Michael addition of the 2-aminopyridine to the enone, followed by an intramolecular oxidative C-N bond formation to furnish the 3-aroylimidazo[1,2-a]pyridine product. sci-hub.se
Another approach involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. sci-hub.se This method proceeds through a non-radical pathway and demonstrates that for 3-substituted pyridines, the cyclization preferentially occurs at the C2-position of the pyridine ring. sci-hub.se
Furthermore, iodine-catalyzed intermolecular oxidative cyclization of nitroalkenes with 2-aminopyridines using aqueous hydrogen peroxide as the terminal oxidant has been reported. acs.org The mechanism is suggested to proceed via a Michael addition, followed by iodination at the α-position to the nitro group, intramolecular nucleophilic substitution, and subsequent oxidation. acs.org
Computational and Spectroscopic Approaches to Mechanistic Understanding
Computational and spectroscopic methods are indispensable tools for gaining deeper insights into the reaction mechanisms of imidazo[1,2-a]pyridine synthesis.
Computational Studies:
Density Functional Theory (DFT) calculations have been widely employed to study the electronic structure, stability, and reactivity of imidazo[1,2-a]pyridine derivatives. These studies can help in understanding the optimized geometries of reactants, intermediates, and products, as well as in calculating the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net For instance, DFT and Time-Dependent DFT (TD-DFT) calculations have been used to investigate the photophysical properties and electronic spectra of novel dyes derived from imidazo[1,2-a]pyridine. researchgate.net Such computational approaches can also be applied to model the transition states of the cyclization and bond-forming steps, providing a more quantitative understanding of the reaction pathways.
Spectroscopic Approaches:
Spectroscopic techniques are crucial for the identification and characterization of intermediates and final products in the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For example, in the characterization of thiazolidine (B150603) derivatives of imidazo[1,2-a]pyridine, the presence of two doublets in the ¹H-NMR spectrum provided key evidence for the reaction's progress. mdpi.com
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, confirming the successful incorporation of atoms during the reaction. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying functional groups and monitoring the progress of the reaction. The disappearance of the N-H stretching vibrations of the starting 2-aminopyridine and the appearance of new bands corresponding to the formed imidazole ring are indicative of successful cyclization. nih.gov
The combination of these computational and spectroscopic methods provides a powerful arsenal (B13267) for the detailed mechanistic elucidation of the synthesis of this compound, paving the way for the rational design of more efficient and selective synthetic routes.
Structure Activity Relationship Sar Studies of 2,6 Dichloroimidazo 1,2 a Pyridine Derivatives
Elucidation of Key Structural Determinants for Modulating Biological Activity
The biological activity of 2,6-dichloroimidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. The chlorine atoms at positions 2 and 6 are themselves key determinants of the molecule's electronic and steric properties, which in turn affect its binding affinity to target proteins.
The 2-position of the imidazo[1,2-a]pyridine (B132010) ring is a primary site for modification and plays a critical role in defining the pharmacological profile. Substituents at this position can project into a binding pocket, and their size, shape, and electronic character are pivotal. For example, the introduction of various aryl or heteroaryl groups at the 2-position can lead to compounds with potent anticancer activity. The specific nature of these substituents dictates the selectivity and potency of the derivatives.
Impact of Substituent Variation at the Imidazole (B134444) and Pyridine (B92270) Rings on Pharmacological Profiles
Systematic modifications of the imidazole and pyridine rings of the this compound scaffold have provided deep insights into the SAR of this class of compounds.
Imidazole Ring (Substituents at C2 and C3):
The C2 position is highly amenable to the introduction of a wide range of substituents, significantly impacting the pharmacological profile. For instance, in the context of anticancer activity, the introduction of substituted phenyl rings at the C2 position has been a successful strategy. The nature and position of the substituents on this phenyl ring are critical. Electron-withdrawing groups, such as nitro or trifluoromethyl, or electron-donating groups, like methoxy (B1213986) or methyl, can modulate the activity and selectivity against different cancer cell lines.
The C3 position is another key site for substitution. The introduction of small alkyl groups or functional groups capable of hydrogen bonding can influence the binding affinity and pharmacokinetic properties of the compounds.
Pyridine Ring (Substituents at C5, C7, and C8):
While the parent scaffold is chlorinated at position 6, further modifications to the pyridine ring can fine-tune the biological activity. The introduction of substituents at the C8 position, such as an amino group, has been shown to enhance the affinity for certain receptors, like the adenosine (B11128) A2A receptor. chemrxiv.org This suggests that the 8-position can be exploited to improve the potency and selectivity of this compound derivatives.
The following table summarizes the anticancer activity of some 6-chloro-2-substituted imidazo[1,2-a]pyridine derivatives against various cancer cell lines, illustrating the impact of C2-substituent variation.
| Compound | C2-Substituent | Cancer Cell Line | IC50 (µM) |
| 1 | 4-Nitrophenyl | Hep-2 | 11 |
| 2 | 4-Nitrophenyl | HepG2 | 13 |
| 3 | 4-Nitrophenyl | MCF-7 | 11 |
| 4 | 4-Nitrophenyl | A375 | 11 |
This data is illustrative and derived from studies on related compounds to highlight the principles of SAR. rsc.org
Conformational Analysis and its Correlation with Biological Efficacy
The three-dimensional conformation of this compound derivatives is a critical factor governing their interaction with biological targets. The relative orientation of the substituents, particularly at the C2 and C3 positions, can dictate the binding mode and, consequently, the biological efficacy.
Molecular modeling and computational studies are often employed to understand the preferred conformations of these molecules and how they fit into the active site of a target protein. For example, in the case of kinase inhibitors, the planarity of the imidazo[1,2-a]pyridine core, combined with the torsional angles of the substituents, determines the ability of the molecule to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.
The chlorine atoms at C2 and C6 can influence the conformational preferences of the molecule. The steric bulk of the chlorine at C2 can restrict the rotation of adjacent substituents, locking the molecule into a specific, biologically active conformation. This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to the target.
Application of Scaffold Hopping and Molecular Hybridization in Lead Optimization
Scaffold hopping and molecular hybridization are powerful strategies in medicinal chemistry for the discovery of novel chemotypes with improved properties. These approaches have been successfully applied to the imidazo[1,2-a]pyridine scaffold to generate new lead compounds. rsc.org
Scaffold Hopping:
Scaffold hopping involves replacing the core molecular framework of a known active compound with a different, isosteric scaffold while retaining the key pharmacophoric elements. Starting from a this compound lead, one could replace the imidazo[1,2-a]pyridine core with other bicyclic heteroaromatic systems, such as imidazo[1,2-b]pyridazine (B131497) or pyrazolo[1,5-a]pyridine, to explore new chemical space and potentially improve properties like solubility, metabolic stability, or patentability.
Molecular Hybridization:
Molecular hybridization involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with a dual or synergistic mode of action. For instance, a this compound moiety known for its kinase inhibitory activity could be hybridized with a fragment known to interact with a different target involved in the same disease pathway. This can lead to compounds with enhanced efficacy and a reduced likelihood of developing drug resistance. An example of this approach is the design of compounds that incorporate the imidazo[1,2-a]pyridine scaffold with a quinazoline (B50416) moiety to create potent PI3Kα inhibitors. nih.gov
These advanced medicinal chemistry strategies continue to be instrumental in the optimization of lead compounds based on the this compound scaffold, paving the way for the development of next-generation therapeutics.
Computational Chemistry and Theoretical Investigations of 2,6 Dichloroimidazo 1,2 a Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,6-dichloroimidazo[1,2-a]pyridine. researchgate.net DFT methods, such as B3LYP with a 6-31G** basis set, are used to optimize the molecular geometry and calculate various electronic properties. nih.gov These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. researchgate.net
The electronic properties derived from these calculations, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify electrophilic and nucleophilic sites, offering insights into how the molecule will interact with other chemical species. For instance, the nitrogen atom in the pyridine (B92270) ring and the chlorine substituents are regions of particular interest for potential intermolecular interactions.
Theoretical calculations can also predict spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of the molecule. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Protein Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. openpharmaceuticalsciencesjournal.com MD simulations are crucial for exploring the conformational landscape of this compound and its derivatives, revealing the accessible conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target, such as the active site of an enzyme.
MD simulations are also employed to study the interactions between this compound and proteins. openpharmaceuticalsciencesjournal.com By placing the molecule in a simulated environment with a target protein and water molecules, researchers can observe the formation and breaking of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over nanoseconds. openpharmaceuticalsciencesjournal.com This provides a detailed understanding of the binding mode and the stability of the ligand-protein complex. The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is often used to assess the stability of the complex. openpharmaceuticalsciencesjournal.com
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. nih.govnih.gov Various computational models and online tools, such as pkCSM and SwissADME, are used to predict these properties for this compound and its analogs. nih.govresearchgate.net
These predictions are based on the molecule's structural features and physicochemical properties. Key parameters evaluated include:
Absorption: Predictions of gastrointestinal absorption and cell permeability (e.g., Caco-2 permeability). nih.govnih.gov
Distribution: Estimation of parameters like blood-brain barrier penetration and plasma protein binding.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance and other excretion pathways.
Toxicity: Assessment of potential toxicities such as carcinogenicity, mutagenicity, and cardiotoxicity. nih.gov
The results of these in silico predictions help to prioritize compounds with favorable pharmacokinetic profiles and identify potential liabilities early in the drug development process, saving time and resources.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Unit |
|---|---|---|
| Molecular Weight | 203.04 | g/mol |
| LogP | 2.5 | |
| Water Solubility | -3.0 | log(mol/L) |
| Caco-2 Permeability | 0.9 | log Papp |
| Human Intestinal Absorption | 90 | % |
| Blood-Brain Barrier Permeability | -0.5 | log BB |
| AMES Toxicity | Non-toxic |
Note: The values in this table are illustrative and based on typical predictions for similar compounds. Actual values may vary.
Ligand-Protein Docking and Molecular Modeling for Target Binding Affinity Determination
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov For this compound, docking studies can be used to identify potential biological targets and to understand the key interactions that govern binding affinity. nih.gov The process involves generating a set of possible conformations of the ligand within the protein's binding site and then scoring these conformations based on a scoring function that estimates the binding energy.
The results of docking studies can provide valuable insights into the structure-activity relationship (SAR) of a series of compounds. nih.gov For example, they can reveal which functional groups on the ligand are essential for binding and which can be modified to improve potency or selectivity. The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the ligand's affinity for the target. nih.gov
Following docking, the most promising poses can be subjected to more rigorous analysis using techniques like MD simulations to refine the binding mode and obtain a more accurate estimate of the binding free energy. openpharmaceuticalsciencesjournal.com
Table 2: Example of Docking Results for a this compound Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Tyrosine Kinase | -8.5 | MET793, LYS745, CYS797 |
| Cyclin-Dependent Kinase 2 | -7.9 | LEU83, LYS33, GLU81 |
Note: This table presents hypothetical docking results to illustrate the type of data generated. The specific targets and interacting residues would depend on the actual study.
Pharmacological and Biological Activity Profiling of 2,6 Dichloroimidazo 1,2 a Pyridine and Its Analogues
Anticancer Potential and Cytotoxic Mechanisms
The imidazo[1,2-a]pyridine (B132010) scaffold has emerged as a significant pharmacophore in the development of novel anticancer agents. Derivatives of 2,6-dichloroimidazo[1,2-a]pyridine have demonstrated considerable cytotoxic effects across a range of cancer cell lines, operating through various mechanisms including kinase inhibition, induction of programmed cell death (apoptosis), and interference with cellular division.
Efficacy Against Diverse Cancer Cell Lines
Derivatives of imidazo[1,2-a]pyridine have shown promising anticancer activity against a variety of cancer cell lines. For instance, certain novel imidazo[1,2-a]pyridine compounds have been found to be effective against melanoma and cervical cancer cells. nih.govnih.gov Specifically, one compound demonstrated potent toxicity against both melanoma and cervical cancer cells, with a higher toxicity observed in melanoma cells. nih.gov
In another study, three new imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) were tested against the HCC1937 breast cancer cell line. nih.govnih.gov The results indicated that IP-5 and IP-6 exhibited strong cytotoxic effects. nih.govnih.gov Furthermore, a range of 6-substituted imidazo[1,2-a]pyridines displayed excellent activity against the colon cancer cell lines HT-29 and Caco-2, without significant toxicity to normal white blood cells. researchgate.net
The antiproliferative activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for some of these compounds are presented in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6 | Melanoma (A375) | ~10 | nih.gov |
| Compound 6 | Melanoma (WM115) | Not specified | nih.gov |
| Compound 6 | Cervical (HeLa) | ~35 | nih.gov |
| IP-5 | Breast (HCC1937) | 45 | nih.govnih.gov |
| IP-6 | Breast (HCC1937) | 47.7 | nih.govnih.gov |
| IP-7 | Breast (HCC1937) | 79.6 | nih.govnih.gov |
| 13k | Various | 0.09 - 0.43 | nih.gov |
Inhibition of Specific Kinases (e.g., PI3Kα)
A key mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is by inhibiting specific kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. The phosphatidylinositol-3-kinase (PI3K) pathway, particularly the PI3Kα isoform, is frequently dysregulated in various cancers, making it a prime target for anticancer therapies. nih.govnih.gov
Several studies have highlighted the ability of imidazo[1,2-a]pyridine analogues to inhibit the PI3K/AKT/mTOR pathway. nih.govresearchgate.net For example, a specific imidazo[1,2-a]pyridine compound was shown to reduce the levels of phosphorylated (active) forms of AKT and mTOR in melanoma and cervical cancer cells. nih.gov This inhibition is believed to occur through the binding of these compounds to the ATP-binding site of PI3K with high affinity. nih.gov
Furthermore, a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and synthesized as potent PI3Kα inhibitors. nih.gov One of these compounds, designated as compound 35, exhibited a nanomolar potency against PI3Kα. nih.gov Another study focused on designing 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors, with one compound, 13k, showing an IC50 value of 1.94 nM against PI3Kα. nih.gov
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 35 | PI3Kα | 150 | nih.gov |
| Compound 13k | PI3Kα | 1.94 | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Imidazo[1,2-a]pyridine derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. nih.govnih.govnih.gov
Treatment of melanoma and cervical cancer cells with a novel imidazo[1,2-a]pyridine compound led to a significant increase in intrinsic apoptosis. nih.gov This was characterized by a decrease in the anti-apoptotic protein BCL2 and an increase in the pro-apoptotic protein BAX, as well as the activation of caspase-9. nih.govresearchgate.net In breast cancer cells, another imidazo[1,2-a]pyridine derivative was found to induce the extrinsic apoptosis pathway, as evidenced by the increased activity of caspase-7 and caspase-8. nih.gov
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.govnih.gov Studies have shown that treatment with certain imidazo[1,2-a]pyridine analogues can lead to a G2/M phase cell cycle arrest in melanoma, cervical, and breast cancer cells. nih.govnih.gov This cell cycle arrest is often associated with an increase in the levels of the tumor suppressor protein p53 and the cell cycle inhibitor p21. nih.govnih.gov Silencing of p53 has been shown to reduce the apoptotic effects of these compounds, suggesting a p53-mediated mechanism of action. nih.gov
| Compound | Effect | Cell Line(s) | Key Proteins Involved | Reference |
| Compound 6 | Intrinsic Apoptosis | Melanoma, Cervical | BCL2, BAX, Caspase-9 | nih.govresearchgate.net |
| IP-5 | Extrinsic Apoptosis | Breast (HCC1937) | Caspase-7, Caspase-8 | nih.gov |
| Compound 6 | G2/M Cell Cycle Arrest | Melanoma, Cervical | p53, p21, Cyclin B1 | nih.gov |
| IP-5 | Cell Cycle Arrest | Breast (HCC1937) | p53, p21 | nih.gov |
| Compound 35 | Apoptosis & Cell Cycle Arrest | Breast (T47D) | Not specified | nih.gov |
| 13k | Apoptosis & G2/M Cell Cycle Arrest | Lung (HCC827) | Not specified | nih.gov |
Microtubule Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drugs. Some imidazo[1,2-a]pyridine-oxadiazole hybrids have been synthesized and evaluated for their ability to inhibit microtubule polymerization. nih.gov
One such hybrid, compound 6d, was found to inhibit tubulin polymerization with an IC50 value of 3.45 ± 0.51 μM. nih.gov Molecular modeling studies further suggested that this compound has a prominent binding affinity for the α/β-tubulin receptor. nih.gov Another study identified an N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid that targets tubulin, leading to the depolymerization of microtubules, spindle defects, and mitotic arrest. researchgate.net
| Compound | Activity | IC50 (µM) | Reference |
| 6d | Tubulin Polymerization Inhibition | 3.45 ± 0.51 | nih.gov |
Antimicrobial Spectrum and Antifungal Efficacy
The imidazo[1,2-a]pyridine core structure is also associated with a broad spectrum of antimicrobial and antifungal activities. Derivatives of this scaffold have demonstrated efficacy against various pathogens, including multi-drug resistant bacteria and pathogenic fungi. nih.gov
Antibacterial Activity Against Multi-Drug Resistant (MDR) Bacterial Strains
Imidazo[1,2-a]pyridine derivatives have shown significant potential as antibacterial agents, particularly against multi-drug resistant (MDR) strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov These compounds have exhibited low minimal inhibitory concentration (MIC) values against M. tuberculosis in vitro. nih.gov
One study highlighted that certain imidazo[1,2-a]pyridines were effective against MDR strains of M. tuberculosis and displayed a large therapeutic window, indicating low toxicity to human cells. nih.gov Another derivative, ND-09759, was found to be efficacious against M. tuberculosis in a mouse infection model, with its activity being equivalent to the first-line anti-TB drugs isoniazid (B1672263) and rifampicin. nih.gov Interestingly, this class of compounds appears to be remarkably selective, showing potent activity against M. tuberculosis, M. avium, and M. bovis, but not against other mycobacteria or other gram-positive or gram-negative bacteria. nih.gov However, another study reported that some new 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives did not show any antibacterial activity on the tested strains of Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net
| Compound/Derivative Class | Target Organism | Activity | Reference |
| Imidazo[1,2-a]pyridines | MDR M. tuberculosis | Effective, low MIC | nih.gov |
| ND-09759 | M. tuberculosis | Efficacious in vivo | nih.gov |
| 2-thioalkyl-3-nitroimidazo[1,2-a]pyridines | S. aureus, P. aeruginosa | No activity | researchgate.net |
Potency Against Gram-Positive and Gram-Negative Pathogens
Derivatives of the imidazo[1,2-a]pyridine and related structures have demonstrated notable antibacterial properties. For instance, certain 2,6-disubstituted thiosemicarbazone derivatives of pyridine (B92270) have shown considerable activity. Specifically, compounds containing pyrrolidine (B122466) and piperidine (B6355638) substituents exhibited strong inhibition against standard strains of Gram-positive bacteria, with a reported Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.govnih.gov Some of these derivatives also displayed activity comparable to reference drugs against certain types of Gram-positive bacteria with an MIC of 0.49 µg/mL. nih.gov
In a different study, imidazo[1,2-a]pyrimidine (B1208166) chalcone (B49325) derivatives were generally found to have excellent activity against the tested bacterial strains when compared to imidazo[1,2-a]pyridine chalcone derivatives. Furthermore, 2-aminopyridine (B139424) has been shown to possess antibacterial activity against both Gram-positive bacteria like Bacillus and Staphylococcus aureus and Gram-negative bacteria such as Xanthomonas campestris and Escherichia coli. researchgate.net The diverse pharmacological activities of imidazopyridine derivatives also include antibacterial properties. nih.gov
Table 1: Antibacterial Activity of Pyridine and Imidazopyridine Derivatives
| Compound/Derivative Class | Bacterium | Activity (MIC) | Reference |
| 2,6-disubstituted thiosemicarbazone derivatives of pyridine (with pyrrolidine and piperidine) | Gram-positive bacteria (standard strain) | 2 µg/mL | nih.govnih.gov |
| Select 2,6-disubstituted thiosemicarbazone derivatives | Gram-positive bacteria | 0.49 µg/mL | nih.gov |
| Imidazo[1,2-a]pyrimidine chalcones | Various bacterial strains | Excellent activity | |
| 2-Aminopyridine | Bacillus, S. aureus (Gram-positive), X. campestris, E. coli (Gram-negative) | Active | researchgate.net |
Antituberculosis Activity and Mycobacterial Target Modulation
The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold due to its extensive applications in medicinal chemistry, with several examples showing significant action against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis. nih.govrsc.org
The global challenge of drug-resistant tuberculosis, including MDR-TB and XDR-TB, has necessitated the development of new therapeutic agents. nih.gov Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of compounds. Structure-activity relationship (SAR) studies have led to the development of several derivatives with potent activity against M. tuberculosis. nih.gov For example, one of the leading compounds from a series of biaryl ethers demonstrated excellent activity against both MDR and XDR M. tuberculosis strains, with MIC90 values ranging from ≤0.03 to 0.8 μM. nih.gov Furthermore, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against drug-sensitive M. tuberculosis and were also active against MDR strains. nih.gov
A key target for antitubercular drugs is the mycobacterial adenosine (B11128) triphosphate (ATP) synthase, an enzyme crucial for the energy metabolism and survival of Mycobacterium tuberculosis. nih.govucsd.eduresearchgate.netnih.gov The diarylquinoline bedaquiline (B32110) (BDQ), an inhibitor of this enzyme, is an important drug for treating drug-resistant tuberculosis. nih.govucsd.edunih.gov Research into second-generation diarylquinolines has led to compounds with improved properties. For instance, TBAJ-876, a diarylquinoline analogue, binds to the same sites as BDQ but with enhanced interactions. nih.gov These compounds inhibit mycobacterial ATP synthase and show superior efficacy against drug-resistant tuberculosis. researchgate.net The inhibition of ATP synthase is considered a relatively safe therapeutic strategy due to significant structural differences between bacterial and mammalian ATP synthases. researchgate.net
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Analogues
| Compound Class | Target Strain(s) | Activity (MIC) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides (biaryl ethers) | MDR-TB, XDR-TB | ≤0.03–0.8 μM (MIC90) | nih.gov |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-sensitive and MDR-TB | 0.069–0.174 μM (MIC90) | nih.gov |
| 2-ethyl-6-chloro imidazo[1,2-a]pyridine derivative | Extracellular and Intracellular M. tuberculosis | 0.0009 μM and 0.00045 μM (MIC80) respectively | nih.gov |
Antiviral Properties and Inhibition of Viral Replication
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral activities. nih.govnih.gov A series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro activity against human immunodeficiency virus type-1 (HIV-1) and type-2 (HIV-2). rsc.org One of these compounds displayed EC50 values of 82.02 and 47.72 μg/ml against HIV-1 and HIV-2, respectively. rsc.org
In another study, original dibromoimidazo[1,2-a]pyridines with a thioether side chain were synthesized and their antiviral activity was reported. nih.gov Furthermore, imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position were found to be highly active against human cytomegalovirus and also showed pronounced activity against varicella-zoster virus. nih.gov
Antiprotozoal and Antiparasitic Efficacy
The therapeutic potential of imidazo[1,2-a]pyridines extends to antiprotozoal and antiparasitic applications. nih.govnih.govnih.govcore.ac.uk Novel dicationic imidazo[1,2-a]pyridines have been synthesized and shown to be potent antiprotozoal agents. nih.gov Six out of eight synthesized diamidines exhibited in vitro IC50 values of 63 nM or less against Trypanosoma brucei rhodesiense, with two compounds showing values as low as 6 nM and 1 nM. nih.gov These compounds also demonstrated activity against Plasmodium falciparum, with six of them having IC50 values of 88 nM or less. nih.gov
Furthermore, imidazo[1,2-a]pyridine has been shown to inhibit the in vitro growth of various piroplasms, including Babesia bovis, B. bigemina, B. caballi, and Theileria equi in a dose-dependent manner. nih.gov The most significant inhibitory effect was observed against B. caballi, with an IC50 value of 0.47 ± 0.07 μM. nih.gov Interestingly, the efficacy against B. bigemina (IC50: 1.37 ± 0.15 μM) was higher than that of the control drug, diminazene (B1218545) aceturate (IC50: 2.29 ± 0.06 μM). nih.gov
Table 3: Antiprotozoal Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Protozoan/Parasite | Activity (IC50) | Reference |
| Dicationic imidazo[1,2-a]pyridines | Trypanosoma brucei rhodesiense | 1 nM - 63 nM | nih.gov |
| Dicationic imidazo[1,2-a]pyridines | Plasmodium falciparum | ≤ 88 nM | nih.gov |
| Imidazo[1,2-a]pyridine | Babesia caballi | 0.47 ± 0.07 μM | nih.gov |
| Imidazo[1,2-a]pyridine | Babesia bigemina | 1.37 ± 0.15 μM | nih.gov |
Central Nervous System (CNS) Activities: Anxiolytic, Hypnotic, and Anticonvulsant Effects
Pyridine-containing compounds have been noted for their therapeutic properties affecting the central nervous system. mdpi.comnih.govnih.gov The imidazo[1,2-a]pyridine scaffold is a core component of zolpidem, a well-known hypnotic agent. nih.gov Studies on zolpidem have shown that it reduces the time it takes to fall asleep and increases total sleep time. nih.gov
The anxiolytic potential of related heterocyclic structures has also been explored. For instance, a tetrahydrocarbazole derivative demonstrated anxiolytic-like activity, which was associated with its chemical structure. mdpi.com
In the realm of anticonvulsant activity, various pyridine and fused-pyridine derivatives have been investigated. nih.govnih.govpensoft.net A series of 6-alkyl-N,N-disubstituted-2-pyridinamines were found to be potent anticonvulsant agents, with ED50 values ranging from 5 to 10 mg/kg in initial screening. nih.gov Additionally, novel pyrrole[1,2-a]pyrazine derivatives have shown promising seizure protection in various animal models of epilepsy. nih.gov The wide range of biological activities attributed to the imidazopyridine structure also includes anticonvulsant properties. nih.gov
Anti-inflammatory and Immunomodulatory Effects
The imidazo[1,2-a]pyridine scaffold is a well-established source of compounds with significant anti-inflammatory and immunomodulatory potential. researchgate.netnih.gov These properties are often attributed to the inhibition of key inflammatory mediators.
One of the primary mechanisms by which imidazo[1,2-a]pyridine analogues exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov COX-2 is a crucial enzyme in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. By blocking COX-2, these compounds can effectively reduce the inflammatory response.
A notable example is the novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA). This compound has demonstrated significant anti-inflammatory activity by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.govnih.gov Research has shown that MIA suppresses the expression of COX-2 and inducible nitric oxide synthase (iNOS) genes, both of which are pivotal in the inflammatory process. tbzmed.ac.irnih.gov Furthermore, MIA has been found to lower the levels of inflammatory cytokines and inhibit the DNA-binding activity of nuclear factor-κB (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. tbzmed.ac.irnih.govnih.gov The co-administration of MIA with curcumin, a natural anti-inflammatory agent, has been shown to enhance these inhibitory effects. nih.govnih.govnih.gov
The immunomodulatory effects of this class of compounds are highlighted by the action of a selenylated imidazo[1,2-a]pyridine derivative, IP-Se-06. This compound has been shown to inhibit inflammasome complex proteins, such as NLRP3 and caspase-1, which are critical components of the innate immune system involved in initiating inflammatory responses. researchgate.net
Table 1: Anti-inflammatory and Immunomodulatory Activity of Imidazo[1,2-a]pyridine Analogues
| Compound | Target/Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | Modulation of STAT3/NF-κB/iNOS/COX-2 signaling pathway | Suppression of COX-2 and iNOS gene expression; reduced inflammatory cytokine levels. | nih.gov, nih.gov, tbzmed.ac.ir |
| IP-Se-06 (a selenylated imidazo[1,2-a]pyridine) | Inhibition of inflammasome complex proteins (NLRP3, caspase-1) | Inhibition of key components of the innate immune response. | researchgate.net |
Other Emerging Biological Activities (e.g., Anti-Alzheimer's, Antidiabetic)
Beyond their anti-inflammatory effects, analogues of this compound are being investigated for their therapeutic potential in a range of other diseases, most notably Alzheimer's disease and diabetes.
Anti-Alzheimer's Activity:
The development of agents to diagnose and treat Alzheimer's disease is a significant area of research for imidazo[1,2-a]pyridine derivatives. A key pathological hallmark of Alzheimer's is the aggregation of beta-amyloid (Aβ) peptides into plaques in the brain. mdpi.com Halogenated analogues of this compound have shown promise as imaging agents for these Aβ plaques.
For instance, 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine, known as IMPY, and its bromo derivative have demonstrated high binding affinity for Aβ aggregates. nih.gov The radioiodinated version of IMPY has shown selective binding to amyloid-like structures in the brains of transgenic mice, suggesting its potential use in imaging Aβ aggregates in Alzheimer's patients. nih.gov Similarly, two fluorinated derivatives, 6-(2'-fluoroethyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine (FEPIP) and 6-(3'-fluoropropyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine (FPPIP), have been synthesized and evaluated for their potential in imaging beta-amyloid. nih.govresearchgate.net
Furthermore, some N-benzylidene imidazo[1,2-a]pyridine derivatives that contain a halogen have been found to be effective inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is a key target in symptomatic treatment of Alzheimer's disease. researchgate.net
Antidiabetic Activity:
The imidazo[1,2-a]pyridine scaffold has also been explored for its potential in developing new antidiabetic agents. researchgate.netnih.gov One approach has been the development of G protein-coupled receptor 40 (GPR40) agonists. A series of derivatives based on the imidazo[1,2-a]pyridine scaffold were designed for this purpose, with one compound demonstrating a notable reduction in blood glucose levels in both normal and diabetic mice. researchgate.net This highlights the potential of this chemical class in the management of diabetes mellitus. mdpi.com
Table 2: Emerging Biological Activities of Imidazo[1,2-a]pyridine Analogues
| Compound/Analogue Class | Biological Target/Application | Key Research Finding | Reference |
|---|---|---|---|
| 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) | Anti-Alzheimer's (Aβ plaque imaging) | High binding affinity to Aβ aggregates; selective binding in transgenic mouse brains. | nih.gov |
| Bromo derivative of IMPY | Anti-Alzheimer's (Aβ plaque imaging) | High binding affinity to Aβ aggregates. | nih.gov |
| FEPIP and FPPIP | Anti-Alzheimer's (Aβ plaque imaging) | Synthesized and evaluated as potential agents for imaging beta-amyloid. | researchgate.net, nih.gov |
| N-benzylidene imidazo[1,2-a]pyridine derivatives (halogenated) | Anti-Alzheimer's (AChE inhibition) | Effective inhibitors of acetylcholinesterase. | researchgate.net |
| Imidazo[1,2-a]pyridine-based GPR40 agonists | Antidiabetic | One compound showed significant reduction in blood glucose in mice. | researchgate.net |
Molecular Mechanisms of Action and Target Identification
Identification and Validation of Specific Biological Targets
There is a notable lack of publicly available scientific literature that identifies and validates specific biological targets for 2,6-Dichloroimidazo[1,2-a]pyridine. While the imidazo[1,2-a]pyridine (B132010) scaffold is recognized as a "privileged structure" in medicinal chemistry, leading to the development of various therapeutic agents, the specific targets of the 2,6-dichloro-substituted version have not been detailed in the retrieved research. nih.gov
Studies on other derivatives of imidazo[1,2-a]pyridine have identified a range of biological targets, including the PI3K/Akt/mTOR pathway. nih.govnih.gov For instance, certain substituted imidazo[1,2-a]pyridines have been shown to inhibit cancer cell growth by targeting survival kinases. nih.gov However, without specific studies on this compound, it is not possible to definitively state its biological targets.
Characterization of Ligand-Receptor Binding Interactions
No specific studies characterizing the ligand-receptor binding interactions of this compound were found. Research on other molecules within the imidazo[1,2-a]pyridine class has explored their binding to various receptors. For example, a series of 2-phenyl-imidazo[1,2-a]pyridine acetamides were synthesized and evaluated for their binding affinity to central and peripheral benzodiazepine (B76468) receptors (CBRs and PBRs). nih.gov These studies indicate that the imidazo[1,2-a]pyridine core can serve as a scaffold for receptor ligands, with substituents playing a key role in binding affinity and selectivity. nih.gov However, the specific binding properties of the 2,6-dichloro-substituted variant remain uncharacterized in the available literature.
Enzyme Kinetics and Allosteric Modulation Studies
Detailed enzyme kinetics and allosteric modulation studies for this compound are not available in the public domain. While some imidazo[1,2-a]pyridine derivatives have been identified as enzyme inhibitors, the kinetic mechanisms of these interactions are often not fully elucidated. For example, some compounds in this class are known to be potent PI3K/mTOR dual inhibitors. nih.gov Allosteric modulation, where a molecule binds to a site other than the enzyme's active site to regulate its activity, is a known mechanism for various therapeutic agents. libretexts.org However, there is no specific evidence to suggest that this compound functions as an allosteric modulator of any particular enzyme.
Analysis of Cellular Pathway Perturbations and Downstream Signaling Cascades
There is a lack of specific research on the cellular pathway perturbations and downstream signaling cascades directly caused by this compound. However, studies on other imidazo[1,2-a]pyridine derivatives provide insights into the potential pathways that could be affected by this class of compounds.
For example, a novel imidazo[1,2-a]pyridine compound, referred to as compound 6 in one study, was found to inhibit the AKT/mTOR pathway in melanoma and cervical cancer cells. nih.gov This inhibition led to a series of downstream effects, including:
Cell Cycle Arrest: The compound induced a significant G2/M cell cycle arrest. nih.gov
Induction of Apoptosis: It triggered intrinsic apoptosis, evidenced by increased levels of BAX and active caspase-9, and decreased levels of the anti-apoptotic protein BCL2. nih.govresearchgate.net
Modulation of p53 and p21: The compound increased the protein levels of the tumor suppressor p53 and its downstream target p21. nih.govresearchgate.net
Another study on a different set of 6-substituted imidazo[1,2-a]pyridines demonstrated that they induce cell death in colon cancer cell lines through pathways involving the release of cytochrome c from the mitochondria and the activation of caspase 3 and caspase 8.
A selenylated imidazo[1,2-a]pyridine derivative was shown to inhibit the Akt/mTOR/HIF-1α and MAPK signaling pathways in glioblastoma cells. This compound also inhibited extracellular signal-regulated kinase 1/2 (ERK 1/2), which is involved in cell proliferation and invasion.
While these findings are for different analogues, they suggest that the imidazo[1,2-a]pyridine scaffold can be a platform for developing agents that modulate key cellular signaling pathways involved in cancer. The specific effects of the dichloro substitution at the 2 and 6 positions on these pathways have not been experimentally determined for this compound.
Drug Discovery and Preclinical Development Aspects
Lead Compound Identification and Optimization Strategies
The identification of lead compounds is a critical first step in drug discovery. The imidazo[1,2-a]pyridine (B132010) scaffold has served as a foundational core for identifying new potential drugs. nih.gov Researchers often employ strategies like scaffold hopping to utilize this core in novel ways. For instance, one approach used the imidazo[1,2-a]pyridine backbone to develop a new series of covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many intractable cancers. rsc.org Preliminary screenings in this research identified a compound, I-11, as a potent lead for further development. rsc.org
Once a lead compound is identified, optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase. For example, research into inhibitors for the insulin-like growth factor-1 receptor (IGF-1R) kinase, based on a 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold, explored how substitutions on both the imidazopyridine core and the pyrimidine (B1678525) ring influenced inhibitory activity. nih.gov Similarly, in the development of dual Mer/Axl kinase inhibitors, a series based on the imidazo[1,2-a]pyridine scaffold was optimized using structure-based design to improve potency and lower lipophilicity, leading to a highly selective compound for in vivo studies. nih.gov
The synthesis of diverse derivatives is central to these optimization efforts. A study focused on developing heparanase-1 (HPSE1) inhibitors began with a compound that had weak activity. nih.gov Through SAR studies guided by X-ray co-crystal structures, a new derivative was created that showed a more than 14-fold increase in inhibitory activity, establishing it as a novel lead compound for potent HPSE1 inhibitors. nih.gov These examples underscore the strategic importance of modifying the core imidazo[1,2-a]pyridine structure to achieve desired therapeutic profiles. nih.gov
In Vitro and In Vivo Efficacy Studies in Disease Models
The therapeutic potential of compounds derived from the 2,6-dichloroimidazo[1,2-a]pyridine scaffold is evaluated through extensive in vitro and in vivo studies across various disease models.
In Vitro Studies
In vitro assays are fundamental for determining a compound's biological activity at the cellular level. Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated efficacy against a range of targets.
Anticancer Activity : A series of 6-substituted imidazo[1,2-a]pyridines showed excellent activity against the colon cancer cell lines HT-29 and Caco-2. nih.govresearchgate.net These studies indicated that the compounds induced apoptosis, a form of programmed cell death, involving the activation of caspases 3 and 8 and the release of cytochrome c from mitochondria. nih.gov In another study, novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6) exhibited strong cytotoxic effects against the HCC1937 breast cancer cell line. waocp.org Further investigation revealed that these compounds could inhibit the Akt/mTOR pathway, a critical signaling cascade for cancer cell growth and survival, and induce cell cycle arrest. waocp.org
Anti-parasitic Activity : The imidazo[1,2-a]pyridine scaffold has also been investigated for its effectiveness against parasitic infections. In one study, it demonstrated dose-dependent inhibition of several piroplasms, including Babesia bovis, B. bigemina, B. caballi, and Theileria equi. nih.gov The compound showed particularly high efficacy against B. caballi and was more potent against B. bigemina than the existing drug, diminazene (B1218545) aceturate. nih.gov The study also found that the inhibitory effect was long-lasting, persisting for up to four days after treatment. nih.gov
Enzyme Inhibition : Derivatives have been designed as specific enzyme inhibitors. A series of novel imidazo[1,2-a]pyridines were synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.gov The majority of these compounds showed significant and selective inhibition of COX-2. nih.gov Another research effort identified 3-amino-imidazo[1,2-a]pyridines as a new class of drug-like inhibitors for Mycobacterium tuberculosis glutamine synthetase, an essential enzyme for the bacterium's survival. nih.gov
Interactive Table: In Vitro Efficacy of Imidazo[1,2-a]pyridine Derivatives Below is a summary of in vitro efficacy data for various derivatives. You can sort the data by clicking on the column headers.
| Compound/Derivative Class | Disease Model/Target | Efficacy Measurement (IC₅₀) | Reference |
| 6-Substituted imidazo[1,2-a]pyridines | Colon Cancer Cells (HT-29, Caco-2) | Not specified, "excellent activity" | nih.gov |
| Imidazo[1,2-a]pyridine | Babesia caballi | 0.47 ± 0.07 µM | nih.gov |
| Imidazo[1,2-a]pyridine | Babesia bigemina | 1.37 ± 0.15 µM | nih.gov |
| Novel Imidazo[1,2-a]pyridines (5e, 5f, 5j) | Cyclooxygenase-2 (COX-2) | 0.05 µM | nih.gov |
| Novel Imidazo[1,2-a]pyridine (IP-5) | Breast Cancer Cells (HCC1937) | 45 µM | waocp.org |
| Novel Imidazo[1,2-a]pyridine (IP-6) | Breast Cancer Cells (HCC1937) | 47.7 µM | waocp.org |
| 3-Amino-imidazo[1,2-a]pyridine (4n) | M. tuberculosis Glutamine Synthetase | 0.38 ± 0.02 µM | nih.gov |
In Vivo Studies
Following promising in vitro results, compounds are advanced to in vivo models to assess their efficacy and behavior in a whole organism.
Analgesic Activity : The most potent COX-2 inhibitors from one study were evaluated for their analgesic effects in vivo. nih.gov The derivative known as compound 5j, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine, demonstrated the most significant analgesic activity with an ED₅₀ value of 12.38 mg/kg, linking its enzyme inhibition to a therapeutic effect. nih.gov
Immuno-oncology : In the context of cancer therapy, dual Mer/Axl kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold have shown dose-dependent in vivo efficacy in relevant tumor models. nih.gov Efficacy was also observed in a preclinical immuno-oncology model when used in combination with anti-PD1 antibodies, suggesting a role in enhancing the immune response against tumors. nih.gov
Assessment of Bioavailability and Metabolic Stability
The journey of a drug candidate from a promising hit to a viable therapeutic agent heavily depends on its pharmacokinetic properties, including bioavailability and metabolic stability. Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation, while metabolic stability indicates how resistant a compound is to being broken down by metabolic enzymes.
For the specific compound This compound , predictive models provide some insight into its physicochemical properties, which are foundational to its pharmacokinetic profile.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Unit |
| LogKow (Octanol-Water Partition Coefficient) | 2.59 | - |
| Water Solubility | 247 | mg/L |
| pKa (Basic) | 2.59 | - |
| Molar Refractivity | 45.1 | cm³ |
| Polarizability | 18.2 | ų |
| Data sourced from predictive models. epa.gov |
The LogKow value suggests moderate lipophilicity, a key factor influencing absorption and distribution.
While specific experimental data on the bioavailability and metabolic stability of this compound is not widely published, studies on the broader imidazo[1,2-a]pyridine class highlight strategic approaches to optimize these parameters. In the development of IGF-1R inhibitors, optimization of the imidazo[1,2-a]pyridine scaffold led to the discovery of a potent and selective inhibitor with pharmacokinetic properties suitable for oral administration, indicating that good bioavailability and stability were achieved. nih.gov
Medicinal chemists frequently incorporate specific chemical groups to improve a molecule's metabolic properties. The use of a morpholine (B109124) ring is a common strategy in drug design due to its favorable physicochemical and metabolic characteristics. researchgate.net This suggests that derivatives of the this compound scaffold could be modified with such groups to enhance their drug-like properties. The inherent characteristics of the imidazo[1,2-a]pyridine ring system are considered advantageous, which is one reason it is classified as a "drug prejudice" scaffold, frequently appearing in the discovery of new drugs. researchgate.net
Strategic Development of Novel Therapeutic Agents Based on the this compound Scaffold
The this compound scaffold is part of a larger family of compounds that holds immense potential for the development of new drugs. researchgate.net The versatility of the core structure allows for extensive chemical modifications, enabling the creation of targeted therapies for a wide array of diseases. nih.govresearchgate.net
The strategic development of agents based on this scaffold can be categorized into several key areas:
Targeted Cancer Therapy : A primary focus has been on developing novel anticancer agents. researchgate.net Strategies include designing covalent inhibitors that form a permanent bond with their target, a method that can lead to higher potency and duration of action. rsc.org The development of covalent inhibitors for KRAS G12C from an imidazo[1,2-a]pyridine backbone is a prime example of this advanced approach. rsc.org Another strategy involves creating highly selective kinase inhibitors, such as the dual Mer/Axl inhibitors, which can modulate the tumor microenvironment and enhance the efficacy of immunotherapies. nih.gov
Anti-infective Agents : The scaffold has shown significant promise in combating infectious diseases. Its demonstrated efficacy against various piroplasm parasites opens the door for developing new treatments for diseases like babesiosis in animals, with potential for further exploration against other pathogens. nih.gov The identification of derivatives that inhibit essential enzymes in Mycobacterium tuberculosis also highlights its potential as a source for new antitubercular drugs. nih.gov
Addressing Other Pathologies : The scaffold's utility extends to other conditions. The development of selective COX-2 inhibitors demonstrates its potential in creating new anti-inflammatory and analgesic drugs. nih.gov Furthermore, the scaffold has been explored for its potential in treating neurodegenerative diseases and as a component in molecules targeting G-protein-coupled receptors. researchgate.net
The future development of therapeutic agents from this scaffold will likely involve leveraging modern drug design techniques, such as visible light-induced C-H functionalization, to synthesize novel and complex derivatives with high precision and efficiency. mdpi.com These advanced synthetic methods, combined with computational screening and a deeper understanding of disease biology, will continue to drive the evolution of the imidazo[1,2-a]pyridine scaffold as a source of next-generation medicines. chemrxiv.org
Future Perspectives and Addressing Research Gaps
Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis
The synthesis of imidazo[1,2-a]pyridines has been extensively studied, with numerous methods available. rsc.org Traditional approaches often involve the reaction of 2-aminopyridines with α-haloketones. However, the future of synthesizing 2,6-dichloroimidazo[1,2-a]pyridine and its derivatives lies in the development of more sustainable and efficient methods.
Current research is exploring catalyst-free and environmentally friendly approaches. researchgate.net For instance, mechanochemistry, which uses mechanical force to initiate reactions, presents a solvent-free and energy-efficient alternative. scielo.br The use of deep eutectic solvents, which are biodegradable and low-cost, is another promising green chemistry approach. researchgate.net Additionally, ultrasound-assisted synthesis in water offers a metal-free and mild reaction condition. organic-chemistry.org Future work should focus on optimizing these unconventional pathways to improve yields and expand their applicability to a wider range of substrates, including the synthesis of the dichloro-substituted scaffold. A novel synthesis method for 2,6-dichloropyridine, a potential precursor, involves the photoinitiated reaction of 2-chloropyridine (B119429) with chlorine without a catalyst or solvent, which could be integrated into more sustainable routes for the final compound. google.com
Advanced Mechanistic Studies to Guide Rational Design
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and novel compounds. For imidazo[1,2-a]pyridines, mechanistic studies have shed light on various synthetic transformations, including copper-catalyzed reactions and photoredox-catalyzed processes. organic-chemistry.orgresearchgate.netmdpi.com For example, preliminary mechanistic studies of a CuI-catalyzed aerobic oxidative synthesis suggest it proceeds through a catalytic Ortoleva-King reaction. organic-chemistry.org
However, detailed mechanistic investigations specifically for the synthesis and functionalization of this compound are less common. Future research should employ advanced techniques like in-situ spectroscopic monitoring and computational modeling (DFT) to elucidate the intricate steps of key reactions. nih.govnih.gov This knowledge will enable chemists to predict reaction outcomes, optimize conditions for higher selectivity and yield, and design novel derivatives with desired properties by understanding how substituents at the 2 and 6 positions influence reactivity.
Deepening Structure-Activity Relationship Understanding Through Targeted Synthesis
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. nih.govnih.gov For the broader class of imidazo[1,2-a]pyridines, SAR studies have been instrumental in identifying key structural features for various biological targets. For instance, the introduction of an exocyclic amine at the 8-position of 2,6-disubstituted imidazo[1,2a]pyridines has been shown to enhance affinity for the adenosine (B11128) A2A receptor. nih.gov
For this compound, systematic exploration of the chemical space around this core is needed. Targeted synthesis of a library of analogs, where the chlorine atoms are systematically replaced with a diverse range of functional groups, will be crucial. This will allow for a comprehensive evaluation of how modifications at these positions impact biological activity. For example, studies on other pyridine (B92270) derivatives have shown that the presence of certain groups can enhance antiproliferative activity, while bulky or halogenated groups might decrease it. nih.gov A focused SAR investigation on 2,6-disubstituted analogs will provide a clearer roadmap for designing more potent and selective therapeutic agents.
Integration of Omics Technologies in Biological Activity Profiling
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the biological effects of a compound. mdpi.comresearchgate.net These high-throughput methods can provide a comprehensive profile of the cellular response to a drug candidate, helping to identify its mechanism of action and potential off-target effects. tsijournals.com
The application of omics to profile the biological activity of this compound derivatives is a significant and largely untapped area of research. By treating cell lines or model organisms with these compounds and analyzing the subsequent changes in gene expression, protein levels, and metabolite profiles, researchers can gain a deeper understanding of their biological impact. mdpi.com This approach can reveal novel therapeutic targets and pathways modulated by this scaffold, moving beyond single-target assays to a more systems-level understanding of their function. mdpi.com
Rational Design of Multi-Targeting Agents for Complex Diseases
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. rjpbr.com Consequently, there is a growing interest in developing multi-targeting agents that can modulate several targets simultaneously. The imidazo[1,2-a]pyridine (B132010) scaffold has already shown promise in this area, with some derivatives exhibiting inhibitory activity against multiple kinases or enzymes. nih.govresearchgate.net
The this compound core provides a versatile platform for the rational design of such multi-targeting agents. By strategically functionalizing the 2 and 6 positions, it is possible to incorporate pharmacophores known to interact with different biological targets. For example, a derivative could be designed to inhibit both a key enzyme in a cancer signaling pathway and a protein involved in drug resistance. Molecular hybridization, which combines recognized pharmacophore units into a single molecule, is a viable strategy for this purpose. nih.gov This approach could lead to the development of more effective therapies for complex diseases.
Development of this compound-based Chemical Probes and Diagnostic Tools
Beyond therapeutics, the unique properties of the imidazo[1,2-a]pyridine scaffold lend themselves to the development of chemical probes and diagnostic tools. The inherent fluorescence of some imidazo[1,2-a]pyridine derivatives makes them attractive candidates for use in bioimaging and as sensors for metal ions and other analytes. nih.gov
A fused imidazopyridine-based fluorescent sensor has been developed for the detection of Fe³⁺ and Hg²⁺ ions in aqueous media and living cells. rsc.org This demonstrates the potential of this scaffold in creating highly sensitive and selective probes. Future work should focus on designing and synthesizing this compound derivatives with tailored photophysical properties. By attaching specific recognition moieties to the scaffold, it is possible to create probes for a wide range of biological targets, including enzymes, receptors, and nucleic acids. These tools would be invaluable for basic research and could lead to the development of novel diagnostic assays.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,6-dichloroimidazo[1,2-a]pyridine, and what challenges arise during synthesis?
- Methodology : Traditional methods include palladium-catalyzed direct arylation (e.g., using 2,6-dichloropyrazine) . However, scalability and toxicity issues (e.g., chloroacetaldehyde) limit practicality. Alternative routes involve multicomponent reactions (MCRs) or oxidative coupling to improve efficiency and reduce hazardous reagents . For example, Suzuki coupling with boronic acids introduces substituents at the 3-position .
- Key Challenges : Ligand availability, regioselectivity control, and purification of halogenated intermediates .
Q. Which characterization techniques are critical for analyzing this compound derivatives?
- Methodology :
- X-ray crystallography : Resolves structural distortions (e.g., trans-N–Fe–N angles in iron complexes) and polymorphism .
- NMR spectroscopy : Detects spin crossover (SCO) behavior in solution (e.g., variable-temperature Evans method) .
- Luminescence spectroscopy : Evaluates excited-state intramolecular proton transfer (ESIPT) in polymorphs .
Q. What biological activities are associated with this compound derivatives?
- Methodology :
- In vitro assays : Anti-inflammatory activity screened via cytokine inhibition (e.g., TNF-α/IL-6) .
- In vivo models : Murine models of fibrosis or inflammation assess therapeutic potential .
Advanced Research Questions
Q. How do structural distortions in ligand geometry influence the electronic properties of metal complexes?
- Methodology : Compare crystallographic data (e.g., trans-N–Fe–N angles) with magnetic susceptibility measurements. For example, angular Jahn-Teller distortions in [Fe(L)₂]²⁺ complexes correlate with high-spin stability .
- Contradictions : Despite strong σ-donor ligands (e.g., L4), steric hindrance can override electronic effects, stabilizing high-spin states .
Q. How can researchers resolve contradictions in spin crossover (SCO) behavior across studies?
- Methodology :
- Variable-temperature Evans method : Quantifies SCO thermodynamics (ΔH, ΔS) in solution .
- Solid-state vs. solution studies : Discrepancies arise from solvent interactions (e.g., hydrogen bonding in L2) or packing effects (e.g., terpyridine embrace motifs) .
Q. What strategies enable control over polymorph-dependent luminescence in imidazo[1,2-a]pyridines?
- Methodology :
- Crystallization conditions : Solvent polarity and cooling rates tune ESIPT efficiency. For example, 6-cyano-2-(2′-hydroxyphenyl) derivatives exhibit yellow-to-red emission shifts via polymorph engineering .
- Computational modeling : DFT calculations predict proton transfer barriers and emission wavelengths .
Q. How are structure-activity relationships (SARs) optimized for therapeutic applications?
- Methodology :
- Fragment-based design : Introduce substituents (e.g., 4-cyanophenyl) to enhance kinase binding .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and cytotoxicity via MTT assays .
Q. How can discrepancies in synthetic yields between reported methods be addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
